molecular formula C14H20N8O3 B11080668 {1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazol-4-yl}methanol

{1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B11080668
M. Wt: 348.36 g/mol
InChI Key: FQCZNJCIFALHHT-UHFFFAOYSA-N
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Description

{1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazol-4-yl}methanol is a complex organic compound that features a triazine ring substituted with morpholine groups and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazol-4-yl}methanol typically involves multiple steps The triazole ring is then synthesized and attached to the triazine core

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

{1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazol-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine and triazole rings.

    Substitution: The morpholine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, {1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study molecular interactions and pathways. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of advanced materials and chemicals. Its versatility and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of {1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazine and triazole rings allow the compound to bind to particular proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazol-4-yl}methanol is unique due to the presence of both triazine and triazole rings in its structure. This dual-ring system allows for diverse chemical reactivity and interaction with various molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H20N8O3

Molecular Weight

348.36 g/mol

IUPAC Name

[1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)triazol-4-yl]methanol

InChI

InChI=1S/C14H20N8O3/c23-10-11-9-22(19-18-11)14-16-12(20-1-5-24-6-2-20)15-13(17-14)21-3-7-25-8-4-21/h9,23H,1-8,10H2

InChI Key

FQCZNJCIFALHHT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C=C(N=N3)CO)N4CCOCC4

Origin of Product

United States

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